![molecular formula C13H12BrNO2 B2640244 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 694465-29-7](/img/structure/B2640244.png)
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-bromophenyl-2,5-dimethylpyrrole-3-carboxylic acid or BPDMP, is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. BPDMP has been used to synthesize a variety of compounds, including drugs, polymers, and proteins, and has been studied for its potential medicinal applications. We will also discuss the advantages and limitations of using BPDMP for laboratory experiments, and list possible future directions for research.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the synthesis of carbon-carbon bonds .
Synthesis of 3,5-Substituted Enones
The compound can be used in the preparation of 3,5-substituted enones via Suzuki coupling . Enones are a type of organic compound characterized by an alkene conjugated to a ketone.
Copper Catalyzed Oxidative Cross-Coupling
It can be used as a reactant in copper catalyzed oxidative cross-coupling . This is a type of reaction that forms carbon-carbon bonds by the coupling of two different organic substrates in the presence of a copper catalyst .
Microwave-Assisted Synthesis of Ethynylarylboronates
The compound can be used in the microwave-assisted synthesis of ethynylarylboronates . These are a type of organoboron compounds that are often used in organic synthesis.
Synthesis of Imine Derivatives
It can be used in the synthesis of imine derivatives via Suzuki cross coupling . Imines are a class of organic compounds that contain a carbon-nitrogen double bond .
Antiviral Activity
Some indole derivatives, which can potentially be synthesized from this compound, have shown antiviral activity . For example, the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea showed potent activity against HIV-1 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to interact strongly with their targets, often through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDDDSULIWSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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